molecular formula C23H23N5O2 B15135130 Ack1 inhibitor 2

Ack1 inhibitor 2

Cat. No.: B15135130
M. Wt: 401.5 g/mol
InChI Key: AFOHUIOGDQPTIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ack1 inhibitor 2 is a compound designed to inhibit the activity of Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2. ACK1 is an intracellular non-receptor tyrosine kinase that plays a significant role in various cellular processes, including cell survival, proliferation, migration, and tumorigenesis. It is considered an oncogene and a therapeutic target in several cancers, such as breast cancer, non-small-cell lung cancer, and hepatocellular carcinoma .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Ack1 inhibitor 2 would likely involve scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and yield. This process would include optimization of reaction conditions, purification steps, and quality control measures to meet industrial standards. Specific details on industrial production methods are not publicly disclosed but would follow Good Manufacturing Practices (GMP) guidelines .

Chemical Reactions Analysis

Types of Reactions

Ack1 inhibitor 2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives depending on the nucleophile or electrophile used .

Scientific Research Applications

Ack1 inhibitor 2 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of ACK1 and its effects on various biochemical pathways.

    Biology: Employed in cell-based assays to investigate the role of ACK1 in cell signaling, proliferation, and migration.

    Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress ACK1, such as breast cancer, non-small-cell lung cancer, and hepatocellular carcinoma.

Mechanism of Action

Ack1 inhibitor 2 exerts its effects by binding to the active site of ACK1, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets involved in cell survival, proliferation, and migration. The molecular targets and pathways involved include the inhibition of receptor tyrosine kinases and the disruption of signaling pathways such as the AMPK/mTOR pathway .

Comparison with Similar Compounds

Ack1 inhibitor 2 can be compared with other similar compounds, such as:

This compound is unique in its specificity and potency against ACK1, making it a valuable tool for studying the role of ACK1 in cancer and other diseases.

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

3-[8-amino-1-(3-amino-4-phenoxyphenyl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutan-1-ol

InChI

InChI=1S/C23H23N5O2/c1-23(29)12-15(13-23)22-27-19(20-21(25)26-9-10-28(20)22)14-7-8-18(17(24)11-14)30-16-5-3-2-4-6-16/h2-11,15,29H,12-13,24H2,1H3,(H2,25,26)

InChI Key

AFOHUIOGDQPTIX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC(=C(C=C4)OC5=CC=CC=C5)N)O

Origin of Product

United States

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